Opipramol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Opipramol is a tricyclic antidepressant and anxiolytic compound known for its high affinity to sigma receptors (sigma-1 and sigma-2) without reuptake-inhibiting properties, distinguishing it from other tricyclic antidepressants. It exhibits pronounced D2-, 5-HT2-, and H1-blocking potential, contributing to its therapeutic effects in treating anxious-depressive states and general anxiety disorder (Möller, Volz, Reimann, & Stoll, 2001).
Synthesis Analysis
The synthesis of deuterium-labeled compounds like Opipramol-d4 typically involves selective deuterium incorporation into the parent molecule. For example, deuterated imipramine, structurally related to Opipramol, was synthesized using acid-catalyzed hydrogen-deuterium exchange reactions, indicating a potential pathway for Opipramol-d4 synthesis (Baba, Furuta, Sasaki, & Kasuya, 1985).
Molecular Structure Analysis
Opipramol's structure, characterized by tricyclic and sigma ligand properties, plays a significant role in its interaction with the N-methyl-D-aspartate (NMDA) receptor complex, influencing its neuroprotective and anxiolytic effects (Rao, Cler, Mick, Ragan, Lanthorn, Contreras, Iyengar, & Wood, 1990; Müller, Siebert, Holoubek, & Gentsch, 2004). These interactions are crucial for understanding the molecular basis of Opipramol's pharmacological activity.
Chemical Reactions and Properties
Opipramol's interactions with sigma receptors and its modulation of NMDA receptor complex activity underline its unique chemical properties, which differ from those of conventional tricyclic antidepressants. Its ability to form stable complexes with biological targets, such as P4502C9, further illustrates its complex chemical behavior (Mary, Panicker, Kavitha, Yathirajan, Siddegowda, Cruz, Nogueira, Al‐Saadi, Van Alsenoy, & War, 2015).
Physical Properties Analysis
The solubility and stability of Opipramol have been improved through complexation with beta-cyclodextrin, indicating that its physical properties can be modulated to enhance bioavailability (Majewska, Skwierawska, Kamińska, & Prześniak-Welenc, 2018).
Chemical Properties Analysis
The electrooxidative behavior of Opipramol has been studied, showing its irreversible oxidation and diffusion-controlled process at a glassy carbon electrode, which is significant for analytical determinations and understanding its chemical properties in biological matrices (Turhan & Uslu, 2008).
- (Möller, Volz, Reimann, & Stoll, 2001)
- (Baba, Furuta, Sasaki, & Kasuya, 1985)
- (Rao, Cler, Mick, Ragan, Lanthorn, Contreras, Iyengar, & Wood, 1990)
- (Müller, Siebert, Holoubek, & Gentsch, 2004)
- (Mary, Panicker, Kavitha, Yathirajan, Siddegowda, Cruz, Nogueira, Al‐Saadi, Van Alsenoy, & War, 2015)
- (Majewska, Skwierawska, Kamińska, & Prześniak-Welenc, 2018)
- (Turhan & Uslu, 2008)
Wissenschaftliche Forschungsanwendungen
Anxiety Disorder Treatment : A study by Möller et al. (2001) found that opipramol is effective in treating Generalized Anxiety Disorder (GAD). It has anxiolytic efficacy superior to placebo and is comparable to alprazolam in this regard (Möller, Volz, Reimann, & Stoll, 2001).
Neuroprotection Against Ischemia : Research by Rao et al. (1990) demonstrated that opipramol offers significant neuronal protection against ischemia-induced neuronal cell loss. This indicates its potential in neuroprotective applications (Rao, Cler, Mick, et al., 1990).
Sigma Receptor Binding : A study by Ferris et al. (1991) revealed that opipramol binds to sigma receptors in rat brain membranes, suggesting its therapeutic effects might be mediated through these receptors (Ferris, Hirsch, Brooks, et al., 1991).
Somatoform Disorders : Opipramol has been found effective in treating somatoform disorders. A placebo-controlled trial by Volz et al. (2000) supported its efficacy in this indication, showing statistical effectiveness over placebo (Volz, Möller, Reimann, & Stoll, 2000).
Anxiolytic Properties : Müller et al. (2004) found that opipramol has anxiolytic properties and its interaction with sigma sites is involved in these effects. The study suggests a potential role for opipramol in treating anxiety and depressive symptoms (Müller, Siebert, Holoubek, & Gentsch, 2004).
Gastroprotective Effects : A study by Dursun et al. (2009) highlighted the gastroprotective effects of opipramol, indicating its potential utility in treating gastric ulcer diseases, especially for patients with concurrent depression (Dursun, Albayrak, Bilici, et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Opipramol-d4 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.